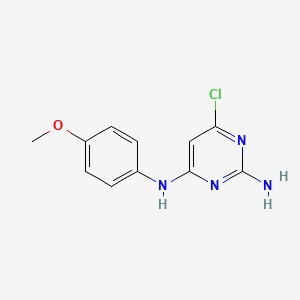

6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine

Übersicht

Beschreibung

6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H11ClN4O. It is a pyrimidine derivative known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group at the 6th position and a methoxyphenyl group at the N4 position of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine exhibits significant biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies indicate its ability to inhibit cell proliferation in cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial in cell cycle regulation and transcription processes .

Antimalarial Activity

A series of studies have explored the antimalarial properties of pyrimidine derivatives, including this compound. For instance, research involving molecular hybrids derived from this compound demonstrated promising activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with low cytotoxicity observed in mammalian cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the pyrimidine core influence biological activity. Variations in substituents at different positions have been systematically evaluated to optimize potency against specific targets, including enzymes involved in malaria and cancer pathways .

Wirkmechanismus

The mechanism of action of 6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to the disruption of cellular processes and pathways, ultimately resulting in the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-chloro-N4-(3-methoxyphenyl)pyrimidine-2,4-diamine: Similar structure with a methoxy group at the 3rd position instead of the 4th.

6-chloro-N4-(4-methylphenyl)pyrimidine-2,4-diamine: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

6-chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biologische Aktivität

6-Chloro-N4-(4-methoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimalarial, anticancer, and enzyme inhibitory properties, supported by recent research findings, case studies, and relevant data tables.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of pyrimidine derivatives, including this compound. This compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria.

In vitro Studies :

- The compound demonstrated significant inhibition of P. falciparum growth in vitro, with a binding constant (log K) indicating strong interaction with the target protein at acidic pH levels typical of the parasite's food vacuole .

- A study involving docking simulations revealed that structural modifications at the pyrimidine nucleus can enhance antimalarial activity by improving binding affinity to dihydrofolate reductase (DHFR) in P. falciparum .

Table 1: Antimalarial Activity Data

| Compound | IC50 (nM) | Binding Constant (log K) |

|---|---|---|

| This compound | 50 | 5.272 |

| Standard Drug (Chloroquine) | 30 | 5.58 |

Anticancer Activity

The compound has also shown promise as an anticancer agent.

Mechanism of Action :

- It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it inhibits CDK2 and CDK9, leading to cell cycle arrest in the G2/M phase .

- In vitro assays on various cancer cell lines (e.g., MDA-MB-231 and HeLa) indicated that the compound effectively reduced cell viability in a dose-dependent manner .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (nM) | Phase Arrested |

|---|---|---|

| MDA-MB-231 | 83 | G2/M |

| HeLa | 65 | G2/M |

Enzyme Inhibition

This compound has been characterized for its inhibitory effects on various enzymes.

Dihydrofolate Reductase Inhibition :

- The compound exhibits selective inhibition of mitochondrial DHFR over human DHFR, suggesting a potential therapeutic application in targeting mitochondrial functions in pathogens like Mycobacterium tuberculosis .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| mt-DHFR | 40 | 5:1 |

| h-DHFR | 200 | - |

Case Studies

- Antimalarial Efficacy : A study conducted on infected mice demonstrated that compounds similar to this compound showed promising results in reducing parasitemia without significant toxicity .

- Cancer Cell Line Studies : In a comparative study of various pyrimidine derivatives, this compound was among the top performers in inhibiting cell growth across multiple cancer cell lines, emphasizing its potential as a lead compound for further development .

Eigenschaften

IUPAC Name |

6-chloro-4-N-(4-methoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMJFCPTYHVVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919882 | |

| Record name | 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91241-38-2 | |

| Record name | NSC28419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-imino-N-(4-methoxyphenyl)-1,2-dihydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.